

Unveiling Mesoxalaldehyde: A Technical Guide to its Discovery and History

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Compound of Interest

Compound Name: Mesoxalaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoxalaldehyde, also known as oxomalonaldehyde or 2-oxopropanedial, is a highly reactive dicarbonyl compound with the chemical formula $C_3H_2O_3$. Its unique structure, featuring three carbonyl groups, has intrigued chemists and biochemists for over a century. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of **mesoxalaldehyde**, alongside a summary of its known biological interactions and the experimental methodologies used to elucidate them. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Discovery and Early History

The first documented synthesis of **mesoxalaldehyde** is attributed to Carl Neuberg and Johannes Kerb in 1914. Their work involved the oxidation of dihydroxy maleic acid in the presence of ferric salts. This discovery was a significant step in the understanding of dicarbonyl chemistry and laid the groundwork for future investigations into the properties and reactivity of this unique molecule.

Key Historical Milestones

| Year | Milestone | Researchers | Significance |
|------|-----------------|------------------|---|
| 1914 | First Synthesis | Neuberg and Kerb | Demonstrated a method for producing mesoxalaldehyde through the oxidation of dihydroxy maleic acid. |

Chemical Synthesis

The original synthesis of **mesoxalaldehyde**, as described by Neuberg and Kerb, remains a cornerstone of its preparation. However, other methods have since been developed, primarily centered around the oxidation of various precursors.

Oxidation of Dihydroxy Maleic Acid (Neuberg and Kerb, 1914)

This classical method involves the oxidation of dihydroxy maleic acid. While the original publication is not readily available, the reaction is understood to proceed via the oxidative cleavage of the carbon-carbon double bond of a dihydroxy maleic acid salt.

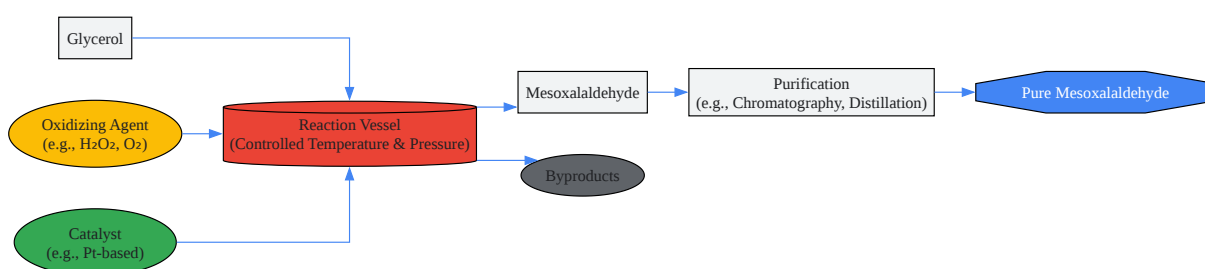
Experimental Protocol (Reconstructed based on historical context):

- **Preparation of Barium Dihydroxy Maleate:** Dihydroxy maleic acid is neutralized with barium hydroxide to form the barium salt.
- **Oxidation:** An aqueous solution of barium dihydroxy maleate is treated with a ferric chloride (FeCl_3) solution. The ferric ions act as the oxidizing agent.
- **Reaction Monitoring:** The progress of the reaction can be monitored by observing the color change of the solution.
- **Isolation:** The resulting **mesoxalaldehyde** can be isolated from the reaction mixture through various purification techniques, such as precipitation and filtration.

Oxidation of Glycerol

More contemporary methods have explored the oxidation of glycerol to produce a variety of valuable chemical compounds, including **mesoxalaldehyde**. This process often involves the use of specific catalysts and reaction conditions to favor the formation of the desired dicarbonyl compound.

Conceptual Experimental Workflow:



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Caption: Conceptual workflow for the synthesis of **mesoxalaldehyde** via glycerol oxidation.

Biological Significance and Interactions

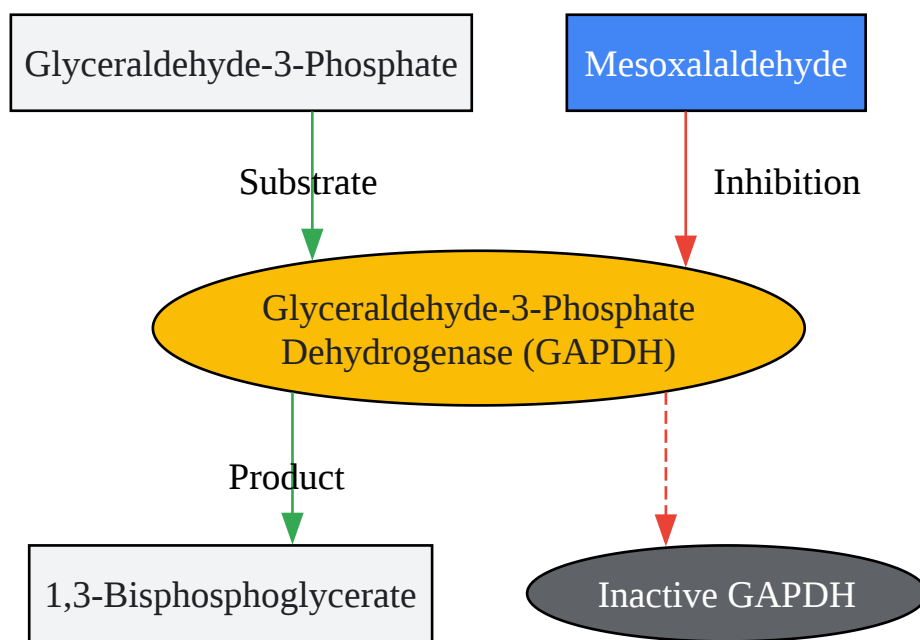
The high reactivity of **mesoxalaldehyde**'s carbonyl groups makes it a potent modulator of biological systems. Early and ongoing research has focused on its interaction with key metabolic pathways, particularly glycolysis.

Inhibition of Glycolysis

Mesoxalaldehyde is a known inhibitor of the glycolytic pathway. Its primary target is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the conversion of glucose to pyruvate.

Mechanism of GAPDH Inhibition:

The aldehyde groups of **mesoxalaldehyde** can react with the sulfhydryl group of the active site cysteine residue in GAPDH, leading to covalent modification and inactivation of the enzyme. This inhibition disrupts the flow of glycolysis, leading to an accumulation of upstream metabolites and a depletion of downstream products, including ATP.



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Caption: Inhibition of GAPDH by **mesoxalaldehyde**, disrupting the glycolytic pathway.

Quantitative Data on Enzyme Inhibition

While specific kinetic data for **mesoxalaldehyde**'s inhibition of GAPDH is not readily available in the summarized literature, the table below provides a template for how such data would be presented. Researchers are encouraged to consult primary literature for specific values.

| Inhibitor | Target Enzyme | Inhibition Type | K _i (μM) | IC ₅₀ (μM) | Reference |
|-----------------|---------------|-----------------|---------------------|-----------------------|--------------|
| Mesoxalaldehyde | GAPDH | Covalent | - | - | TBD |
| Other Aldehydes | GAPDH | Varies | Varies | Varies | [Literature] |

Data to be populated from specific experimental studies.

Experimental Protocol: Enzyme Inhibition Assay

The following is a generalized protocol for assessing the inhibitory effect of **mesoxalaldehyde** on GAPDH activity.

- Enzyme and Substrate Preparation:
 - Prepare a stock solution of purified GAPDH in a suitable buffer (e.g., Tris-HCl, pH 7.5).
 - Prepare a stock solution of the substrate, glyceraldehyde-3-phosphate, in the same buffer.
 - Prepare a stock solution of the cofactor, NAD⁺, in the same buffer.
- Inhibitor Preparation: Prepare a series of dilutions of **mesoxalaldehyde** in the assay buffer.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer, NAD⁺, and varying concentrations of **mesoxalaldehyde** to the wells.
 - Add the GAPDH enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
 - Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.
 - Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.
- Data Analysis:
 - Calculate the initial reaction velocities for each inhibitor concentration.
 - Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration to determine the type of inhibition (e.g., competitive, non-competitive).
 - Calculate the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity.

- If applicable, determine the inhibition constant (K_i) using appropriate kinetic models.

Conclusion

Mesoxalaldehyde, since its initial synthesis over a century ago, has remained a subject of scientific interest due to its high reactivity and biological activity. Its role as an inhibitor of glycolysis, specifically targeting GAPDH, highlights its potential as a tool for studying metabolic pathways and as a lead compound for drug development. This guide has provided a comprehensive overview of the historical discovery, synthesis, and known biological interactions of **mesoxalaldehyde**, along with detailed experimental frameworks. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

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